2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one
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Overview
Description
2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one is a synthetic organic compound that features a pyrimidinone core substituted with dichloroaniline and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one typically involves the reaction of 2,4-dichloroaniline with a suitable pyrimidinone precursor. One common method involves the condensation of 2,4-dichloroaniline with 5,6-dimethyluracil under acidic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloroaniline: A precursor in the synthesis of the target compound.
5,6-dimethyluracil: Another precursor used in the synthesis.
2,4-dichlorophenylamine: Structurally similar with potential overlapping applications.
Uniqueness
2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloroaniline and dimethylpyrimidinone moieties makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
2-(2,4-dichloroanilino)-5,6-dimethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-6-7(2)15-12(17-11(6)18)16-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDBHPOQVFWKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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